![molecular formula C7H11ClF2O2S B2526295 [1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonyl chloride CAS No. 2386662-87-7](/img/structure/B2526295.png)

[1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

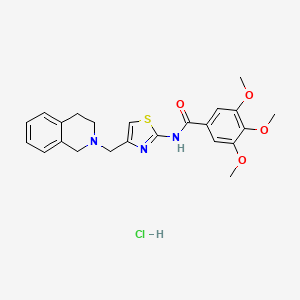

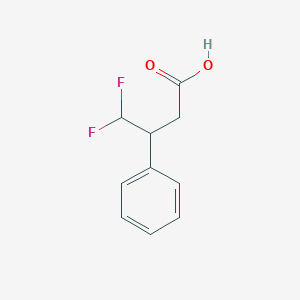

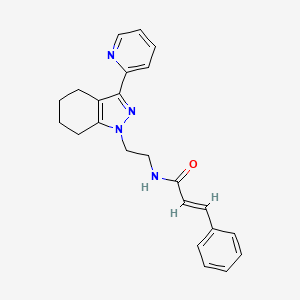

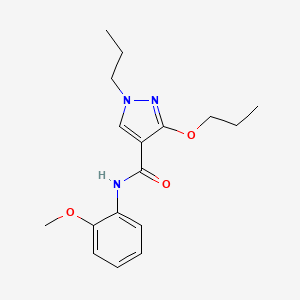

“[1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonyl chloride” is a chemical compound with the CAS Number: 2386662-87-7 . It has a molecular weight of 232.68 . The IUPAC name for this compound is (1-(1,1-difluoroethyl)cyclobutyl)methanesulfonyl chloride .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H11ClF2O2S/c1-6(9,10)7(3-2-4-7)5-13(8,11)12/h2-5H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 232.68 .Scientific Research Applications

Molecular Structure and Electron Diffraction Studies

Research on the molecular structure of methane sulfonyl chloride derivatives, through electron diffraction studies, provides foundational insights into their geometric parameters, aiding in the understanding of their chemical behavior and potential for further modification in synthetic applications (Hargittai & Hargittai, 1973).

Electrochemical Applications

The electrochemical properties of vanadium pentoxide films in methanesulfonyl chloride-aluminum chloride ionic liquid highlight the potential of these materials in energy storage technologies. These films exhibit reversible sodium intercalation, suggesting applications in sodium-ion batteries (Su, Winnick, & Kohl, 2001).

NMR Chemical Shift Measurements

Sodium methanesulfonate and related compounds serve as references for chemical shift determination in NMR studies, particularly in solutions containing cyclodextrin and anionic guests. This application is crucial for accurate chemical analysis and structure elucidation in research (Funasaki et al., 2000).

Synthesis and Chemical Reactions

The synthesis of methylsulfonamide using methanesulfonyl chloride as a raw material through ammonification under specific conditions demonstrates the compound's utility in producing valuable derivatives for further chemical studies (Zhao Li-fang, 2002).

Chlorination of Pentitols

The selective chlorination of pentitols using methanesulfonyl chloride in specific solvents opens pathways to derivatize sugars, which could have implications in medicinal chemistry and the development of novel therapeutics (Benazza et al., 1991).

Radical Chemistry and Solvolysis Studies

Investigations into the kinetics and mechanisms of reactions involving methanesulfonyl chloride derivatives provide deep insights into their reactivity and potential for creating more complex molecules. These studies are fundamental in understanding the solvolysis and substitution reactions crucial for organic synthesis and pharmaceutical applications (Bentley et al., 1994).

Safety and Hazards

Properties

IUPAC Name |

[1-(1,1-difluoroethyl)cyclobutyl]methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClF2O2S/c1-6(9,10)7(3-2-4-7)5-13(8,11)12/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTTGHEYQPSKJKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCC1)CS(=O)(=O)Cl)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClF2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2526214.png)

![1-Oxo-4-(trifluoromethyl)-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-sulfonyl fluoride](/img/structure/B2526215.png)

![N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2526223.png)

![6-hydroxy-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2526226.png)

![4-[bis(methylsulfanyl)methylidene]-2-phenyl-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B2526229.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-cyanophenyl)acetamide](/img/structure/B2526230.png)

![(2Z)-2-(1,3-benzothiazol-2-yl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}prop-2-enenitrile](/img/structure/B2526232.png)

![N-(2,5-dimethoxyphenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2526235.png)